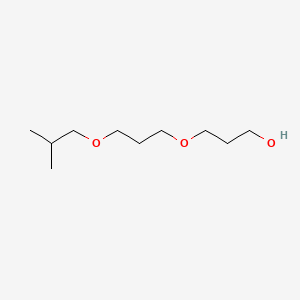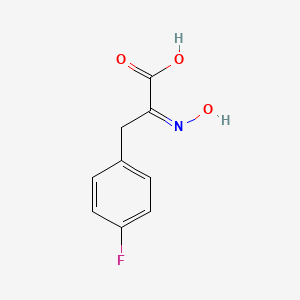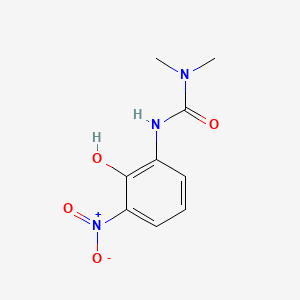![molecular formula C6H18N6O8+2 B12649280 [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid CAS No. 269747-61-7](/img/structure/B12649280.png)
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both azaniumyl and carboxybutyl groups, making it a versatile molecule in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the azaniumyl and carboxybutyl precursors, followed by their combination under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azaniumyl and carboxybutyl derivatives, such as:
- [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium chloride
- [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium sulfate
Uniqueness
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
CAS No. |
269747-61-7 |
|---|---|
Molecular Formula |
C6H18N6O8+2 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid |
InChI |
InChI=1S/C6H14N4O2.2HNO3/c7-4(5(11)12)2-1-3-10-6(8)9;2*2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*(H,2,3,4)/p+2/t4-;;/m0../s1 |
InChI Key |
YNBZSUJSFFOAAI-FHNDMYTFSA-P |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[NH3+])C[NH+]=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Canonical SMILES |
C(CC(C(=O)O)[NH3+])C[NH+]=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


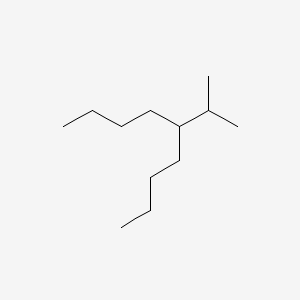
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


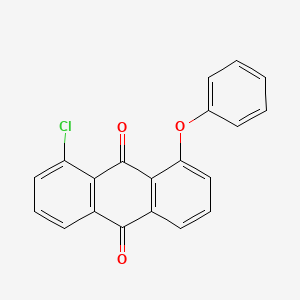
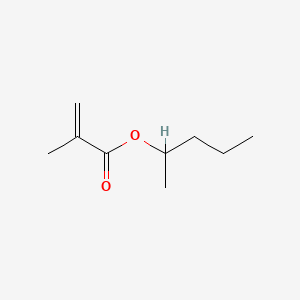
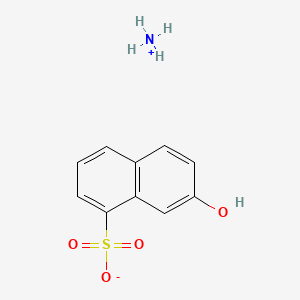
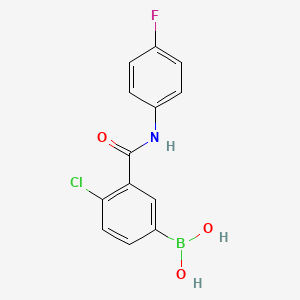
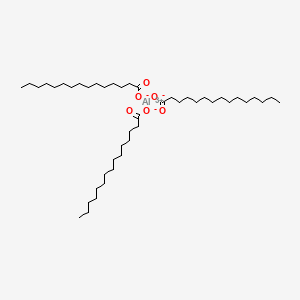
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
